Tubacin

Catalog No.
S548561
CAS No.
537049-40-4
M.F
C41H43N3O7S
M. Wt
721.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tubacin

CAS Number

537049-40-4

Product Name

Tubacin

IUPAC Name

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide

Molecular Formula

C41H43N3O7S

Molecular Weight

721.9 g/mol

InChI

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1

InChI Key

BHUZLJOUHMBZQY-YXQOSMAKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Tubacin

Canonical SMILES

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

The exact mass of the compound Tubacin is 721.28217 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. It belongs to the ontological category of 1,3-oxazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tubacin is a cell-permeable, reversible, and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb, primarily cytoplasmic enzyme. Unlike pan-HDAC inhibitors that affect both nuclear and cytoplasmic proteins, Tubacin's key procurement value lies in its targeted inhibition of HDAC6-mediated deacetylation of non-histone substrates, most notably α-tubulin. This selectivity allows for the precise study of cellular processes regulated by tubulin acetylation, such as intracellular transport and protein degradation, without the widespread changes in gene expression associated with inhibiting nuclear class I HDACs.

Substituting Tubacin with broad-spectrum, pan-HDAC inhibitors like Trichostatin A (TSA) or SAHA (Vorinostat) is a critical experimental compromise. Pan-inhibitors indiscriminately block nuclear class I HDACs (e.g., HDAC1, HDAC3) alongside cytoplasmic HDAC6, leading to widespread histone hyperacetylation and significant changes in gene expression. This confounds data interpretation, making it impossible to attribute observed phenotypes solely to HDAC6 inhibition. For any study aiming to isolate the specific functions of α-tubulin acetylation in cell motility, protein quality control, or intracellular transport, the target precision offered by Tubacin is non-negotiable for generating reproducible and unambiguous results.

High Potency and ~350-Fold Biochemical Selectivity for HDAC6 Over Nuclear HDAC1

In cell-free enzymatic assays, Tubacin demonstrates potent inhibition of HDAC6 with an IC50 of 4 nM. Critically for procurement decisions, it shows approximately 350-fold greater selectivity for HDAC6 compared to the key nuclear class I isoform, HDAC1. In contrast, pan-inhibitors like SAHA (Vorinostat) potently inhibit class I HDACs, with reported IC50 values of 10 nM for HDAC1, making them unsuitable for selective cytoplasmic targeting.

Evidence DimensionInhibitory Potency (IC50)
Target Compound DataTubacin: 4 nM (HDAC6)
Comparator Or BaselineTubacin: ~1400 nM (HDAC1); SAHA: 10 nM (HDAC1)
Quantified Difference~350-fold selectivity for HDAC6 over HDAC1
ConditionsCell-free enzymatic assay with purified human recombinant proteins.

This high biochemical selectivity is the primary justification for choosing Tubacin over cheaper pan-inhibitors when the experimental goal is to avoid altering nuclear histone acetylation and gene transcription.

Substrate-Specific Action: Induces Tubulin Acetylation with No Effect on Histone Acetylation

In cell-based assays, Tubacin treatment leads to a dose-dependent increase in α-tubulin acetylation (EC50 of 2.5 µM) while having no effect on the acetylation of histones. This directly contrasts with pan-inhibitors like Trichostatin A (TSA), which increases acetylation of both tubulin and histones (e.g., histone H3). An inactive analog, Niltubacin, which differs by a single functional group, fails to increase acetylation of either substrate, confirming the specific structure-activity relationship.

Evidence DimensionSubstrate Acetylation Level in Cells
Target Compound DataTubacin: Increases α-tubulin acetylation; No change in histone acetylation.
Comparator Or BaselineTSA: Increases both α-tubulin and histone acetylation. Niltubacin (inactive analog): No change in either.
Quantified DifferenceQualitatively different substrate profile compared to pan-inhibitors.
ConditionsWestern blot or immunofluorescence analysis of treated mammalian cells (e.g., A549, WT cells).

This provides functional proof of selectivity within a cellular context, ensuring that the compound's effects can be directly and reliably attributed to the cytoplasmic tubulin pathway, not off-target nuclear events.

Handling & Processability: Defined Solubility in Standard Laboratory Solvents

For practical laboratory use, Tubacin offers well-characterized solubility in standard organic solvents. Technical datasheets report solubility of approximately 16 mg/mL in ethanol and 20 mg/mL in dimethylformamide (DMF). Solubility in fresh, anhydrous DMSO is reported at ≥7.19 mg/mL. While sparingly soluble in aqueous buffers alone, a common processing protocol involves first dissolving in DMF followed by dilution in aqueous buffer (e.g., to ~0.25 mg/mL in a 1:3 DMF:PBS solution), providing a clear working solution. This established solubility profile facilitates straightforward stock solution preparation and experimental dosing.

Evidence DimensionSolubility in Common Solvents
Target Compound DataDMSO: ≥7.19 mg/mL; DMF: ~20 mg/mL; Ethanol: ~16 mg/mL
Comparator Or BaselineStandard laboratory solvents
Quantified DifferenceNot applicable (provides baseline processability data)
ConditionsStandard laboratory conditions for solution preparation.

Predictable solubility is crucial for procurement as it ensures the compound can be easily integrated into existing experimental workflows, enabling reproducible concentrations and minimizing material loss or preparation time.

Demonstrated In Vivo Activity for Modulating Endothelial Function

Tubacin has been successfully used in vivo to probe the function of HDAC6. In a murine model of diabetes (db/db mice), intraperitoneal administration of Tubacin at 5 mg/kg/day for one week significantly improved endothelium-dependent vasorelaxation in aortas. This functional improvement was linked to an increase in the expression of endothelial nitric oxide synthase (eNOS). The ability to achieve a specific physiological response in a complex in vivo system underscores its utility as a research tool for preclinical studies, a key differentiator from compounds with unproven systemic activity.

Evidence DimensionIn Vivo Physiological Effect
Target Compound DataSignificantly improved endothelium-dependent vasorelaxation in db/db mice.
Comparator Or BaselineVehicle-treated control db/db mice.
Quantified DifferenceStatistically significant improvement in acetylcholine-induced vasorelaxation.
ConditionsMurine model (db/db mice), 5 mg/kg/day intraperitoneal injection for 1 week.

For researchers planning animal studies, this evidence demonstrates that Tubacin is not just a biochemical tool but a compound capable of engaging its target and producing a measurable physiological outcome in vivo.

Isolating the Role of Tubulin Acetylation in Cellular Mechanics

For studies focused on the specific roles of the tubulin cytoskeleton in processes like cell motility, intracellular transport, and aggresome formation. Tubacin's proven selectivity for HDAC6 over nuclear HDACs ensures that observed effects are not confounded by unintended changes to gene expression, a common drawback of using pan-inhibitors like TSA or SAHA.

Preclinical In Vivo Validation of HDAC6 as a Therapeutic Target

When transitioning from in vitro discovery to in vivo models, such as in neurodegeneration or oncology research. Published evidence shows Tubacin can be administered systemically to produce specific, measurable physiological outcomes related to HDAC6 inhibition, making it a suitable tool for target validation studies in animal models.

Chemical Biology Probe for Deconvoluting HDAC Inhibitor Effects

Used as a precise chemical probe to differentiate which cellular phenotypes caused by pan-HDAC inhibitors are attributable to HDAC6 versus class I HDACs. By comparing the effects of Tubacin directly against a compound like SAHA, researchers can dissect the specific contributions of cytoplasmic versus nuclear deacetylation pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

721.28217189 Da

Monoisotopic Mass

721.28217189 Da

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

02C2G1D30D

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Wikipedia

Tubacin

Dates

Last modified: 08-15-2023
1: Siow D, Wattenberg B. The histone deacetylase-6 inhibitor tubacin directly inhibits de novo sphingolipid biosynthesis as an off-target effect. Biochem Biophys Res Commun. 2014 Jul 4;449(3):268-71. doi: 10.1016/j.bbrc.2014.05.016. Epub 2014 May 14. PubMed PMID: 24835950.
2: Salmi M, Bruneau N, Cillario J, Lozovaya N, Massacrier A, Buhler E, Cloarec R, Tsintsadze T, Watrin F, Tsintsadze V, Zimmer C, Villard C, Lafitte D, Cardoso C, Bao L, Lesca G, Rudolf G, Muscatelli F, Pauly V, Khalilov I, Durbec P, Ben-Ari Y, Burnashev N, Represa A, Szepetowski P. Tubacin prevents neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero. Brain. 2013 Aug;136(Pt 8):2457-73. doi: 10.1093/brain/awt161. Epub 2013 Jul 5. PubMed PMID: 23831613.
3: Aldana-Masangkay GI, Rodriguez-Gonzalez A, Lin T, Ikeda AK, Hsieh YT, Kim YM, Lomenick B, Okemoto K, Landaw EM, Wang D, Mazitschek R, Bradner JE, Sakamoto KM. Tubacin suppresses proliferation and induces apoptosis of acute lymphoblastic leukemia cells. Leuk Lymphoma. 2011 Aug;52(8):1544-55. doi: 10.3109/10428194.2011.570821. Epub 2011 Jun 23. PubMed PMID: 21699378; PubMed Central PMCID: PMC4113006.
4: Kawada J, Zou P, Mazitschek R, Bradner JE, Cohen JI. Tubacin kills Epstein-Barr virus (EBV)-Burkitt lymphoma cells by inducing reactive oxygen species and EBV lymphoblastoid cells by inducing apoptosis. J Biol Chem. 2009 Jun 19;284(25):17102-9. doi: 10.1074/jbc.M809090200. Epub 2009 Apr 22. PubMed PMID: 19386607; PubMed Central PMCID: PMC2719348.

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